Methyl 2-bromo-5-iodonicotinate
Description
Methyl 2-bromo-5-iodonicotinate is a halogen-substituted nicotinic acid derivative featuring a methyl ester at the pyridine-3-carboxylate position, bromine at the 2-position, and iodine at the 5-position. This compound is likely utilized as a pharmaceutical intermediate, leveraging the reactivity of iodine in substitution reactions for drug synthesis .
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 2-bromo-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |
InChI Key |
XHPGMCCQQCXLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-iodonicotinate typically involves the bromination and iodination of nicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-iodonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce oxidized nicotinic acid derivatives .
Scientific Research Applications
Methyl 2-bromo-5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs differ in substituent type, position, and ester groups:
Notes:
- Positional isomerism : Nicotinates (pyridine-3-carboxylates) vs. isonicotinates (pyridine-4-carboxylates) exhibit distinct electronic and steric properties. For example, Methyl 2-bromo-5-hydroxyisonicotinate’s hydroxyl group at the 5-position (isonicotinate framework) may enhance hydrogen-bonding capacity compared to nicotinate derivatives .
- Halogen effects : Iodine’s larger atomic radius and weaker bond strength compared to chlorine or bromine increase its suitability for nucleophilic aromatic substitution, making this compound more reactive in cross-coupling reactions .
Physical and Chemical Properties
- Volatility and solubility : Methyl esters (e.g., methyl salicylate in Table 3 ) generally exhibit lower boiling points than parent acids. The iodo analog’s higher molecular weight (~341.92) may reduce volatility compared to chloro (262.48) or methoxy (246.06) derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
